![molecular formula C11H15ClFN B597235 (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride CAS No. 1228879-43-3](/img/structure/B597235.png)
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride
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Description
“(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN . It has a molecular weight of 215.69 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
. The canonical SMILES representation is C1CC(C1)(CN)C2=CC=CC=C2F.Cl
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.69 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 215.0877053 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 14 .Scientific Research Applications
Agricultural Chemistry
In agricultural chemistry, this compound might be examined for its effects on plant growth and soil chemistry. Its role as a potential growth regulator or pesticide could be of interest, aiming to enhance crop yield and protect against pests.
Each of these applications requires a detailed understanding of the compound’s properties and behavior in different contexts. Ongoing research and development in these areas contribute significantly to scientific progress and innovation .
properties
IUPAC Name |
[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQYUNFGPBASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676439 |
Source
|
Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride | |
CAS RN |
1228879-43-3 |
Source
|
Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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